molecular formula C13H18N2O4 B2743657 2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid CAS No. 2248355-99-7

2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid

Cat. No. B2743657
CAS RN: 2248355-99-7
M. Wt: 266.297
InChI Key: UFRYQGXLOFXZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid, also known as MMPI, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyridinecarboxylic acids and has shown potential in various biological applications.

Mechanism Of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid is based on its ability to inhibit the activity of MMPs. MMPs are enzymes that are involved in the degradation of extracellular matrix (ECM) proteins. This process plays a crucial role in various physiological and pathological processes, such as tissue remodeling, wound healing, and cancer cell invasion and metastasis. 2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid inhibits the activity of MMPs by binding to their active site and preventing them from cleaving ECM proteins.
Biochemical and Physiological Effects:
2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid has been shown to have various biochemical and physiological effects. In cancer cells, 2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid has been shown to induce apoptosis, inhibit cell proliferation, and reduce cell migration and invasion. Inflammatory cells, 2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid has been shown to inhibit the production of pro-inflammatory cytokines, reduce leukocyte migration, and decrease tissue damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid in lab experiments is its ability to specifically target MMPs. This makes it a useful tool for studying the role of MMPs in various biological processes. However, one of the limitations of using 2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid is its potential for off-target effects. 2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid has been shown to inhibit the activity of other enzymes, such as cathepsins, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid. One area of interest is the development of more potent and selective MMP inhibitors. Another area of research is the use of 2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, 2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid could be further studied for its potential applications in other diseases, such as cardiovascular disease and neurological disorders.
Conclusion:
In conclusion, 2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid is a chemical compound that has shown potential in various biological applications. Its ability to inhibit MMPs makes it a useful tool for studying the role of MMPs in various biological processes. 2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid has shown promise in the treatment of cancer and inflammatory diseases, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid involves a multi-step process, starting with the reaction of 6-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with tert-butyl 2-aminoacetate to give the tert-butyl ester of 2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid. Finally, the ester is deprotected with trifluoroacetic acid to give the desired 2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid product.

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid has been extensively studied for its potential applications in various biological systems. One of the key areas of research has been in the field of cancer. 2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis. Studies have also shown that 2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Another area of research where 2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid has shown promise is in the treatment of inflammatory diseases. 2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases.

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-9-6-5-7-10(14-9)15(8-11(16)17)12(18)19-13(2,3)4/h5-7H,8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRYQGXLOFXZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N(CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl](6-methylpyridin-2-yl)amino}acetic acid

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